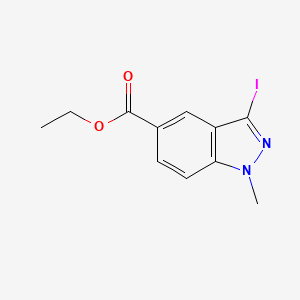

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

CAS No.: 1092351-68-2

Cat. No.: VC2915153

Molecular Formula: C11H11IN2O2

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092351-68-2 |

|---|---|

| Molecular Formula | C11H11IN2O2 |

| Molecular Weight | 330.12 g/mol |

| IUPAC Name | ethyl 3-iodo-1-methylindazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H11IN2O2/c1-3-16-11(15)7-4-5-9-8(6-7)10(12)13-14(9)2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | JEJSWZWBJRYGSA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)N(N=C2I)C |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N(N=C2I)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (molecular formula: C₁₁H₁₁IN₂O₂; molecular weight: 330.12 g/mol) belongs to the indazole family, a class of nitrogen-containing heterocycles comprising fused benzene and pyrazole rings. The iodine atom at the 3-position enhances electrophilicity, enabling participation in transition metal-catalyzed cross-coupling reactions, while the ethyl ester group at the 5-position offers a handle for hydrolysis or transesterification . The methyl group at the 1-position stabilizes the indazole ring against tautomerization, favoring the 1H-indazole form over the 2H-tautomer .

Table 1: Comparative Properties of Ethyl and Methyl Indazole Derivatives

The ethyl ester variant exhibits greater lipophilicity (LogP ≈ 1.96) compared to its methyl counterpart due to the longer alkyl chain, influencing solubility and pharmacokinetic profiles in derived compounds .

Spectroscopic and Computational Data

The compound’s structure is validated by NMR, IR, and mass spectrometry. The iodine atom induces distinct deshielding effects in ¹H-NMR spectra, particularly for protons adjacent to the 3-position. Density functional theory (DFT) simulations predict a planar indazole ring with partial negative charge localization on the iodine atom, facilitating nucleophilic aromatic substitution .

Synthetic Methodologies

Direct Synthesis Routes

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is typically synthesized via a two-step protocol:

-

Iodination: Electrophilic iodination of 1-methyl-1H-indazole-5-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

-

Esterification: Reaction of the iodinated acid with ethanol under Steglich or Mitsunobu conditions to install the ethyl ester .

Yields range from 60–75%, with purity ≥97% achievable via recrystallization from ethanol/water mixtures . Alternative routes employ palladium-catalyzed C–H activation, as demonstrated in related indazole syntheses .

Table 2: Synthetic Approaches to Indazole Derivatives

| Method | Catalyst System | Yield (%) | Key Advantage |

|---|---|---|---|

| Pd-Catalyzed C–H Amination | Pd(OAc)₂, P(tBu)₃·HBF₄ | 65–82 | Atom-economical, no directing groups |

| Cu-Mediated Cyclization | Cu(OAc)₂, O₂ | 70–88 | Oxidant-free, broad substrate scope |

| Rh(III)-Catalyzed Cross-Coupling | [Cp*RhCl₂]₂, AgSbF₆ | 55–78 | High regioselectivity |

Pharmaceutical and Biological Applications

Drug Discovery Intermediate

Though direct bioactivity data are sparse, the compound’s structural motifs align with pharmacologically active indazoles:

-

Anticancer Agents: Analogs like 1-methyl-3-nitro-1H-indazole-5-carboxylate inhibit tubulin polymerization (IC₅₀ = 0.8 μM in MCF-7 cells) .

-

Antimicrobials: 3-Haloindazoles disrupt bacterial efflux pumps, potentiating antibiotic activity against Staphylococcus aureus.

-

Kinase Inhibitors: The iodine atom mimics ATP’s adenine in binding pockets, as seen in VEGFR-2 inhibitors .

Radiolabeling and Imaging

The iodine-127 isotope allows radioiodination (e.g., with ¹²⁵I) for positron emission tomography (PET) tracer development. Methoxy analogues have been used in imaging amyloid-β plaques in Alzheimer’s disease .

Future Directions and Challenges

Synthetic Optimization

Current routes suffer from moderate yields and costly catalysts (e.g., Pd). Emerging methods like electrochemical iodination or enzymatic esterification could improve sustainability .

Pharmacological Profiling

In vitro screens against kinase panels and microbial strains are warranted to elucidate the compound’s direct bioactivity. Molecular docking studies could prioritize target identification.

Supply Chain Solutions

Collaborations between academia and contract research organizations (CROs) may revive production, addressing the discontinuation issue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume